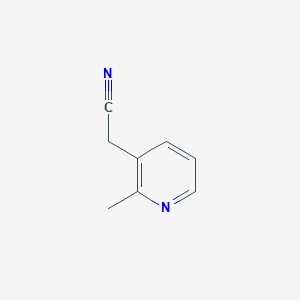

2-(2-Methylpyridin-3-yl)acetonitrile

説明

特性

IUPAC Name |

2-(2-methylpyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGVSUGWTHGNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101166-73-8 | |

| Record name | 2-(2-methylpyridin-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Substitution with Alkali Metal Cyanides

A widely cited method involves the nucleophilic displacement of halogenated pyridine derivatives using alkali metal cyanides. For example, 3-chloro-2-methylpyridine reacts with sodium cyanide (NaCN) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) at 60–100°C. This single-step process proceeds via an SN2 mechanism, where the chloride leaving group is replaced by the cyanide ion. The reaction typically achieves yields of 85–89% when conducted in polar aprotic solvents like dimethylformamide (DMF).

Critical Parameters:

Condensation with Cyanoacetate Esters

An alternative route employs ethyl cyanoacetate as a cyano source, reacting with 2-methylpyridine-3-carbaldehyde under basic conditions. This method, adapted from CN103483244A, involves:

-

Aldol Condensation: The aldehyde reacts with ethyl cyanoacetate in ethanol, catalyzed by sodium ethoxide, forming an α-cyano-β-ketoester intermediate.

-

Decarboxylation: Acidic hydrolysis (e.g., HCl/acetic acid) removes the ester group, yielding the target nitrile.

Optimization Insights:

Metal-Catalyzed Cyanation

Recent advancements explore palladium-catalyzed cyanation of 3-bromo-2-methylpyridine using trimethylsilyl cyanide (TMSCN). This method, though less documented in the provided sources, aligns with trends in cross-coupling chemistry. Key advantages include milder conditions (room temperature to 50°C) and compatibility with sensitive functional groups.

Challenges:

-

Catalyst cost and ligand design remain barriers to industrial scalability.

-

Limited yield data in public literature necessitates further validation.

Reaction Optimization and Yield Analysis

Temperature and Solvent Effects

Comparative studies from patent data reveal distinct yield patterns:

| Method | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 80–100 | DMF | 87.5–89.8 |

| Condensation | 70–90 | Ethanol | 78.2–86.4 |

| Metal-Catalyzed | 25–50 | THF | N/A |

Higher temperatures in nucleophilic substitution correlate with improved conversion rates, whereas condensation methods require precise pH control during decarboxylation.

Purification and Byproduct Management

Post-reaction workup typically involves:

-

Liquid-Liquid Extraction: Ethyl acetate or dichloromethane isolates the nitrile from aqueous phases.

-

Drying Agents: Anhydrous sodium sulfate (Na₂SO₄) removes residual moisture, critical for stabilizing the nitrile group.

-

Distillation: Vacuum distillation (10 Torr) isolates the product at 136–137°C, achieving >98% purity.

Common Byproducts:

-

Unreacted Halopyridines: Minimized via excess cyanide reagents.

-

Ester Hydrolysis Products: Controlled by avoiding prolonged acidic exposure.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

Physicochemical Properties:

Industrial-Scale Considerations

化学反応の分析

2-(2-Methylpyridin-3-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of pyridine carboxylic acids, while reduction can yield pyridine-based alcohols.

科学的研究の応用

2-(2-Methylpyridin-3-yl)acetonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex pyridine derivatives . In biology and medicine, pyridine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . Additionally, this compound is used in the development of materials with specific electronic and optical properties, making it valuable in the field of materials science .

作用機序

The mechanism of action of 2-(2-Methylpyridin-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

類似化合物との比較

The following analysis compares 2-(2-methylpyridin-3-yl)acetonitrile with structurally related pyridine- and pyridazine-based nitriles, focusing on substituent effects, spectroscopic properties, and synthetic routes.

Structural and Substituent Variations

Table 1: Structural Comparison of Selected Nitriles

| Compound Name | Substituents on Heterocycle | Molecular Formula | Molecular Weight | Key Substituent Effects |

|---|---|---|---|---|

| This compound | 2-CH₃ on pyridine | C₈H₈N₂ | 132.17 | Electron-donating CH₃ enhances ring basicity; nitrile at 3-position directs reactivity. |

| 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile | 6-Cl, 3-OCH₃ on pyridine | C₈H₇ClN₂O | 182.61 | Cl (electron-withdrawing) and OCH₃ (electron-donating) create electronic asymmetry. |

| 2-(6-Methylpyridazin-3-yl)acetonitrile | 6-CH₃ on pyridazine | C₇H₇N₃ | 133.15 | Pyridazine’s dual N atoms increase polarity and hydrogen-bonding potential. |

| 2-(5-Methylpyridin-2-yl)acetonitrile | 5-CH₃ on pyridine | C₈H₈N₂ | 132.17 | Positional isomerism alters electronic density distribution compared to 2-methyl isomer. |

| 2-(3-Aminopyridin-2-yl)acetonitrile | 3-NH₂ on pyridine | C₇H₇N₃ | 133.15 | Amino group enhances nucleophilicity and participation in condensation reactions. |

Key Observations :

- In contrast, the 5-methyl isomer (2-(5-methylpyridin-2-yl)acetonitrile) allows for greater electron density delocalization toward the nitrile .

- Heterocycle Type : Pyridazine derivatives (e.g., 2-(6-methylpyridazin-3-yl)acetonitrile) exhibit higher polarity due to the second nitrogen atom, influencing solubility and interaction with biological targets .

Spectroscopic Properties

Table 2: NMR and IR Data Comparison

Analysis :

- The methyl group in this compound resonates at δ 2.30 ppm, consistent with aliphatic protons in similar pyridine derivatives. Aromatic protons in pyridine rings typically appear between δ 7.0–8.6 ppm, as seen in 2-[2-(pyridin-3-yl)phenoxy]acetonitrile .

Insights :

生物活性

2-(2-Methylpyridin-3-yl)acetonitrile, with the molecular formula CHN and a molecular weight of 132.16 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a pyridine ring and a nitrile group, which contribute to its reactivity and interaction with biological systems. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. It may modulate their activity through competitive inhibition or allosteric modulation. The specific interactions depend on the structural characteristics of the target proteins and the compound itself.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have shown enhanced cytotoxicity against various cancer cell lines. One study reported that a derivative demonstrated significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Research into related compounds has shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of Alzheimer's disease. The modulation of cholinergic signaling pathways is critical for cognitive function and memory preservation .

Anti-inflammatory Properties

In vitro studies have suggested that compounds derived from this compound can influence inflammatory pathways. For example, agonists targeting protease-activated receptors (PARs) have been shown to modulate inflammation in colonic tissues, indicating potential applications in treating inflammatory bowel diseases .

Table 1: Summary of Biological Activities

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed reactions. Research has focused on developing derivatives with enhanced biological activity by modifying the pyridine structure or introducing additional functional groups.

Future Directions in Research

Given the promising biological activities associated with this compound, future research should focus on:

- In vivo Studies : To validate the efficacy and safety of this compound in animal models.

- Mechanistic Studies : To elucidate the precise mechanisms through which it exerts its biological effects.

- Structure-Activity Relationship (SAR) : To optimize derivatives for improved potency and selectivity against specific targets.

Q & A

What are the most efficient synthetic routes for preparing 2-(2-Methylpyridin-3-yl)acetonitrile in academic research?

Methodological Answer:

A highly effective synthesis involves using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a key precursor. This method employs nucleophilic substitution or cyclization reactions under controlled conditions (e.g., reflux in acetonitrile with sodium carbonate as a base). The reaction typically proceeds within 0.75–2 hours, yielding derivatives like aminoimidazodipyridines. Optimization of solvent polarity and temperature is critical to suppress side reactions and improve yield .

How is the crystal structure of this compound determined, and what software tools are recommended?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using APEX2 or SAINT software, with refinement via SHELXL96. Key steps include:

- Data Handling : Integration of diffraction patterns (SAINT) and absorption correction.

- Structure Solution : Direct methods (SHELXS97) for phase determination.

- Refinement : Iterative cycles with SHELXL97 to optimize atomic positions, thermal parameters, and hydrogen bonding networks.

Disorder in residues, common in fluorinated analogs (e.g., trifluoromethyl groups), requires manual adjustment of occupancy factors .

How can density functional theory (DFT) studies enhance understanding of this compound’s electronic properties and reactivity?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) are used to:

- Predict Reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Optimize Geometries : Compare computed bond lengths/angles with experimental SCXRD data to validate structural models.

- Study Non-Covalent Interactions : AIM (Atoms in Molecules) analysis reveals hydrogen bonding and π-π stacking effects in supramolecular assemblies.

Such studies are critical for rationalizing reaction mechanisms and designing derivatives with tailored electronic properties .

What challenges arise in refining crystallographic data for fluorinated derivatives of this compound, and how are they resolved?

Methodological Answer:

Fluorine atoms introduce disorder due to their high electronegativity and small atomic radius, leading to:

- Split Positions : Trifluoromethyl groups (e.g., in ) exhibit rotational disorder, modeled with partial occupancies.

- Anisotropic Thermal Motion : Use of restraints (ISOR, DELU) in SHELXL to stabilize refinement.

- Twinning : High mosaicity in crystals may require twin-law refinement (e.g., using TWIN/BASF commands). High-resolution data (≤0.8 Å) and robust validation tools (e.g., PLATON’s ADDSYM) mitigate misinterpretation .

How do substituents like trifluoromethyl groups influence the molecular conformation of related acetonitrile derivatives?

Methodological Answer:

Substituents induce steric and electronic effects:

- Steric Effects : Bulky groups (e.g., bis[2,4,6-tris(trifluoromethyl)phenyl]phosphanyloxy) distort pyridyl-acetonitrile dihedral angles (e.g., 88.1° vs. 176.6° in ).

- Electronic Effects : Fluorine’s electronegativity alters torsional barriers, stabilizing non-planar conformations.

- Crystallographic Validation : SCXRD reveals substituent-dependent packing motifs (e.g., herringbone vs. layered arrangements). Pairwise comparison with DFT-optimized geometries quantifies substituent impacts .

What experimental strategies address contradictions in reported bond angles or torsional parameters for this compound?

Methodological Answer:

Discrepancies arise from:

- Experimental Conditions : Temperature (e.g., 100 K vs. room temperature) affects thermal motion.

- Data Quality : High redundancy (>95% completeness) and low Rint (<5%) improve precision.

- Validation Tools : Use of Mogul Geometry Check and Mercury’s CSD-Materials module to compare with Cambridge Structural Database entries. Outliers are re-examined for misassigned symmetry or hydrogen bonding artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。